Beta-defensin106A
Description
Beta-defensin106A (BD106A) belongs to the beta-defensin family, a class of cationic antimicrobial peptides (AMPs) integral to innate immunity. These peptides are characterized by their conserved six-cysteine motif, forming three disulfide bonds that stabilize their β-sheet-rich structures . Beta-defensins are broadly expressed in epithelial tissues (e.g., skin, respiratory tract) and exhibit dual roles: direct microbial membrane disruption and immune modulation via chemotaxis of dendritic cells (DCs) and T cells through CCR6 receptor interactions . BD106A is hypothesized to contribute to pathogen clearance and adaptive immune activation, though its unique expression patterns and activity spectrum remain under investigation.
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FFDEKCNKLKGTCKNNCGKNEELIALCQKSLKCCRTIQPCGSIID |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Beta-Defensins
Structural Comparison
Beta-defensins share a conserved tertiary structure stabilized by three disulfide bonds (Cys1–Cys5, Cys2–Cys4, Cys3–Cys6), critical for maintaining antimicrobial efficacy . For example, BD3’s activity is heavily dependent on its disulfide arrangement, as cysteine substitutions reduce its cytotoxicity and antimicrobial potency . While BD106A’s exact structure is uncharacterized, its cysteine alignment is presumed homologous to other beta-defensins, suggesting similar stability and target specificity.
Antimicrobial Activity
Beta-defensins exhibit broad-spectrum activity against bacteria, fungi, and viruses, though potency varies:
- BD2: Effective against Gram-negative bacteria (e.g., Pseudomonas aeruginosa), with synergistic activity observed in mucosal infections .
- BD3 : Targets Gram-positive (e.g., Staphylococcus aureus) and Gram-negative pathogens, with enhanced salt resistance compared to BD2 .
- BD104: Limited data exist, though its detection in human tissues via ELISA suggests roles in localized immunity . BD106A’s antimicrobial profile is inferred to overlap with BD2 and BD3, but tissue-specific expression (e.g., reproductive or respiratory epithelia) may dictate unique pathogen targeting.
Immune Modulation via CCR6 Signaling
All beta-defensins recruit CCR6-expressing immune cells (immature DCs, memory T cells) to infection sites, bridging innate and adaptive immunity . BD106A likely shares this chemotactic mechanism, but its binding affinity to CCR6 or synergy with other cytokines (e.g., TNF-α/NF-κB) remains unstudied.
Expression Patterns and Tissue Specificity
- BD2: Inducible in keratinocytes and mucosal surfaces upon pathogen exposure .
- BD3 : Constitutively expressed in the lung and oral epithelia, with upregulated secretion during inflammation .
- BD104: Detected in reproductive tissues, suggesting roles in urogenital immunity . BD106A’s expression profile is undefined but may align with epithelial or mucosal sites based on genomic clustering with other beta-defensins.
Clinical and Therapeutic Relevance
Data Tables
Table 1: Functional Comparison of Beta-Defensins
| Property | BD106A (Inferred) | BD2 | BD3 | BD104 |
|---|---|---|---|---|
| Primary Targets | Broad spectrum | Gram-negative | Gram-positive/-negative | Undefined |
| Chemotactic Receptor | CCR6 | CCR6 | CCR6 | CCR6 (presumed) |
| Expression Site | Epithelial (hypothesized) | Skin, mucosa | Lung, oral mucosa | Reproductive tissues |
| Disulfide Bonds | 3 (conserved) | 3 | 3 | 3 |
| Clinical Relevance | Understudied | Chronic infections | Inflammatory lung diseases | Biomarker potential |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
